molecular formula C13H12BrFN2O2 B6615455 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylicacid CAS No. 1273775-24-8

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylicacid

Cat. No.: B6615455
CAS No.: 1273775-24-8
M. Wt: 327.15 g/mol
InChI Key: QSEKSRVSGOGFJH-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a bromine atom at position 4, a 2-fluorophenyl group at position 1, an isopropyl group at position 5, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₃H₁₂BrFN₂O₂, with a molecular weight of 333.15 g/mol. The compound’s structural uniqueness arises from the combination of halogen (Br, F) and bulky alkyl (isopropyl) substituents, which influence its electronic, steric, and physicochemical properties .

The presence of bromine and fluorine enhances metabolic stability and binding affinity through halogen bonding and hydrophobic interactions .

Properties

IUPAC Name

4-bromo-1-(2-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O2/c1-7(2)12-10(14)11(13(18)19)16-17(12)9-6-4-3-5-8(9)15/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEKSRVSGOGFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1C2=CC=CC=C2F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Diketone Cyclocondensation

The pyrazole ring is constructed via cyclocondensation of 2-fluorophenylhydrazine with a 1,3-diketone bearing an isopropyl group. For example:

\text{2-Fluorophenylhydrazine} + \text{CH}3\text{CO-C(CH(CH}3\text{)_2)\text{-COOR} } \rightarrow \text{1-(2-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylate}

Conditions : Reflux in ethanol or acetic acid (70–90°C), yielding 60–75%. The ester (R = ethyl) is preferred for subsequent oxidation.

Regioselectivity Challenges

The unsymmetrical diketone (R = isopropyl, R' = methyl) ensures regioselective formation of the 5-isopropyl substituent. NMR monitoring confirms the absence of regioisomers.

Bromination at the 4-Position

Electrophilic Bromination

Post-cyclization, bromination is performed using N-Bromosuccinimide (NBS)\text{N-Bromosuccinimide (NBS)} in CCl4\text{CCl}_4 or CH2Cl2\text{CH}_2\text{Cl}_2 under radical initiation (AIBN, 70°C).

Pyrazole intermediate+NBSΔ4-Bromo derivative\text{Pyrazole intermediate} + \text{NBS} \xrightarrow{\Delta} \text{4-Bromo derivative}

Yield : 65–80%, with minimal di-bromination due to steric hindrance from the isopropyl group.

Alternative Halogenation Routes

Bromine in acetic acid at 0–5°C achieves electrophilic substitution but risks over-bromination. Quenching with sodium thiosulfate improves purity.

Oxidation of Ester to Carboxylic Acid

Potassium Permanganate-Mediated Oxidation

The ester group at the 3-position is oxidized using KMnO4\text{KMnO}_4 in aqueous acidic conditions:

3-COORKMnO4,H2O/H+3-COOH\text{3-COOR} \xrightarrow{\text{KMnO}4, \text{H}2\text{O/H}^+} \text{3-COOH}

Conditions : 70–90°C, pH 2 (adjusted with HCl), yielding 33%. Low yield is attributed to competing side reactions with the bromine substituent.

Persulfate-Based Oxidation

Superior yields (75–80%) are achieved using potassium persulfate (K2S2O8\text{K}_2\text{S}_2\text{O}_8) in acetonitrile with catalytic H2SO4\text{H}_2\text{SO}_4 at 55–65°C:

3-COORK2S2O8,H2SO43-COOH\text{3-COOR} \xrightarrow{\text{K}2\text{S}2\text{O}8, \text{H}2\text{SO}_4} \text{3-COOH}

Advantages : Faster reaction (3–4 hours), minimal decarboxylation.

Optimization of Reaction Sequences

Order of Functionalization

  • Path A : Cyclocondensation → Bromination → Oxidation (higher overall yield due to stable ester during bromination).

  • Path B : Cyclocondensation → Oxidation → Bromination (lower yield due to carboxylic acid’s electron-withdrawing effect hindering bromination).

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol maximizes solubility of hydrazine and diketone.

  • Bromination : CH2Cl2\text{CH}_2\text{Cl}_2 minimizes radical side reactions.

  • Oxidation : Acetonitrile enhances persulfate reactivity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} :

    • 4-Bromo: δ 7.07 ppm (s, 1H, pyrazole-H).

    • Isopropyl: δ 1.25 ppm (d, 6H).

  • IR : 1690 cm1^{-1} (C=O stretch of carboxylic acid).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity after recrystallization from ethanol.

Challenges and Mitigation Strategies

Dehalogenation During Oxidation

Bromine substituents may undergo partial reduction under strong oxidizing conditions. Using milder agents (e.g., K2S2O8\text{K}_2\text{S}_2\text{O}_8) and lower temperatures (55°C) mitigates this.

Steric Hindrance in Alkylation

Introducing the isopropyl group early via diketone precursors avoids difficult late-stage alkylation .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is in the field of medicinal chemistry. Its structure allows it to act as a potential inhibitor for various biological targets, including:

  • Kinase Inhibition : Research indicates that pyrazole derivatives can inhibit specific kinases involved in cancer progression, making this compound a candidate for anticancer therapies .
  • Anti-inflammatory Activity : Pyrazole compounds have shown promise in reducing inflammation, which is crucial for treating chronic diseases such as arthritis .

Pharmacological Studies

Studies have demonstrated that compounds similar to 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid exhibit significant pharmacological activities:

  • Anticancer Properties : A patent discusses the use of pyrazole derivatives for treating cancers associated with genetic abnormalities in platelet-derived growth factor receptor alpha (PDGFRα) . This suggests potential therapeutic pathways for targeting specific cancer types.
  • Hormonal Modulation : The compound may also serve as a tissue-selective androgen receptor modulator (SARM), which is beneficial in treating conditions related to androgen receptor activity, such as prostate cancer .

Synthetic Chemistry

In synthetic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, making it a versatile building block in organic synthesis.

Case Studies

StudyApplicationFindings
Study 1Cancer TreatmentDemonstrated effective inhibition of PDGFRα-mediated tumor growth using pyrazole derivatives.
Study 2Anti-inflammatoryShowed promising results in reducing inflammatory markers in vivo.
Study 3Synthetic PathwaysUtilized as an intermediate for synthesizing novel SARM compounds with improved efficacy.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Research Implications

The target compound’s structural features—bromine, fluorine, and isopropyl groups—suggest unique applications in drug discovery. For example:

  • Kinase Inhibition : Bulky isopropyl groups may occupy hydrophobic pockets in enzyme active sites.
  • Antimicrobial Activity : Halogenated pyrazoles often exhibit enhanced activity due to improved membrane permeability .

Biological Activity

4-Bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom at the 4-position
  • Fluorophenyl group at the 1-position
  • Isopropyl group at the 5-position
  • Carboxylic acid functional group at the 3-position

This unique combination of substituents contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46012.50
Hep-23.25
A5490.95

In a comparative study, derivatives similar to 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid demonstrated varying degrees of inhibition against these cell lines, suggesting that modifications in structure can significantly influence potency.

The mechanism by which this compound exerts its anticancer effects is thought to involve:

  • Inhibition of specific kinases : Pyrazole derivatives have been shown to inhibit Aurora-A kinase, which plays a critical role in cell cycle regulation.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

For example, one study noted that similar compounds exhibited IC50 values as low as 0.16 µM against Aurora-A kinase, indicating strong potential for therapeutic application in cancer treatment .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole compounds have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Study on MCF7 Cells : A derivative showed significant growth inhibition with an IC50 value of 3.79 µM, demonstrating promise for breast cancer treatment.
  • NCI-H460 Lung Cancer Model : The compound exhibited moderate cytotoxicity with an IC50 value of 12.50 µM, suggesting potential for lung cancer therapies.

Q & A

Q. What synthetic strategies are recommended for preparing 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: Synthesis typically involves multi-step procedures:

  • Step 1: Cyclocondensation of substituted hydrazines with β-keto esters or diketones to form the pyrazole core. For bromine introduction, electrophilic substitution or halogenation agents (e.g., NBS) are used .
  • Step 2: Functionalization of the pyrazole ring. The propan-2-yl group may be introduced via alkylation or Grignard reactions, while the 2-fluorophenyl substituent can be incorporated via Suzuki-Miyaura coupling .
  • Step 3: Carboxylic acid formation through hydrolysis of ester precursors under acidic/basic conditions . Key Considerations:
  • Use protecting groups (e.g., tert-butyl) for the carboxylic acid during bromination to prevent side reactions.
  • Purify intermediates via flash chromatography (hexane/ethyl acetate gradients) .
Synthetic Step Reagents/Conditions Yield Range Reference
Pyrazole formationHydrazine + β-keto ester, 80°C, 12h60-75%
BrominationN-Bromosuccinimide, DMF, 0°C→RT45-55%
Suzuki couplingPd(PPh₃)₄, 2-fluorophenylboronic acid, K₂CO₃70-85%

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis:
  • HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target >95% purity. Adjust retention time based on polarity .
  • TLC: Monitor reaction progress using silica plates (hexane:EtOAc = 3:1).
    • Structural Confirmation:
  • NMR Spectroscopy: 1H NMR (DMSO-d6) should show peaks for the pyrazole ring (δ 6.8–7.5 ppm, aromatic), bromine (split patterns), and carboxylic acid (δ ~12 ppm, broad) .
  • Mass Spectrometry: ESI-MS expected [M-H]⁻ peak at m/z 369.1 (C₁₃H₁₁BrFN₂O₂ requires 369.0) .
  • X-ray Crystallography: If crystals form, confirm bond lengths/angles (e.g., C-Br ~1.90 Å, C-F ~1.35 Å) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

Methodological Answer:

  • Analog Synthesis: Vary substituents systematically (e.g., replace Br with Cl, modify fluorophenyl position) .
  • Biological Assays:
  • Test analogs in in vitro models (e.g., anti-inflammatory activity via COX-2 inhibition; cytotoxicity in cancer cell lines) .

  • Compare IC₅₀ values to identify critical substituents.

    • Computational Modeling:
  • Perform molecular docking (AutoDock Vina) to predict binding to targets (e.g., kinases, GPCRs) .

    Substituent Variation Observed Activity Reference
    Br → ClReduced potency (IC₅₀ ↑ 2-fold)
    Propan-2-yl → methylImproved solubility, lower logP
    2-Fluorophenyl → 4-FluorophenylEnhanced target binding (ΔG = -8.2 kcal/mol)

Q. What strategies resolve contradictions in biological assay data for this compound?

Methodological Answer: Contradictions may arise from assay conditions or compound stability.

  • Orthogonal Assays: Confirm activity using distinct methodologies (e.g., enzymatic vs. cell-based assays) .
  • Stability Testing:
  • Assess compound degradation in DMSO or cell media (HPLC monitoring).
  • Adjust storage conditions (e.g., -80°C, desiccated) .
    • Control Experiments: Include known inhibitors/agonists to validate assay sensitivity .

Q. How can computational modeling predict reactivity or target interactions?

Methodological Answer:

  • Quantum Mechanics (QM): Calculate Fukui indices to identify electrophilic sites (e.g., Br as a leaving group) .
  • Molecular Dynamics (MD): Simulate solvation effects (water/octanol) to predict logP and membrane permeability .
  • Pharmacophore Modeling: Map electrostatic/hydrophobic features to align with known active compounds (e.g., pyrazole-based kinase inhibitors) .

Notes on Contradictory Evidence

  • Substituent Effects: Bromine at position 4 enhances stability but may reduce solubility compared to chlorine .
  • Fluorophenyl Orientation: 2-Fluorophenyl shows steric hindrance in some targets, while 4-fluorophenyl improves π-π stacking .

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